4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride

Steric parameter Medicinal chemistry Structure–activity relationship

4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride (CAS 2155855-25-5) is a 4,4-disubstituted piperidine building block bearing a branched isobutyl (2-methylpropyl) side chain and a carboxylic acid function, supplied as the hydrochloride salt. Its molecular formula is C₁₀H₂₀ClNO₂ (MW 221.72 g/mol).

Molecular Formula C10H20ClNO2
Molecular Weight 221.73
CAS No. 2155855-25-5
Cat. No. B2802411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride
CAS2155855-25-5
Molecular FormulaC10H20ClNO2
Molecular Weight221.73
Structural Identifiers
SMILESCC(C)CC1(CCNCC1)C(=O)O.Cl
InChIInChI=1S/C10H19NO2.ClH/c1-8(2)7-10(9(12)13)3-5-11-6-4-10;/h8,11H,3-7H2,1-2H3,(H,12,13);1H
InChIKeyWBTFETHEFOBNPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride (CAS 2155855-25-5) – Procurement-Relevant Baseline for a Sterically Differentiated Piperidine Scaffold


4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride (CAS 2155855-25-5) is a 4,4-disubstituted piperidine building block bearing a branched isobutyl (2-methylpropyl) side chain and a carboxylic acid function, supplied as the hydrochloride salt. Its molecular formula is C₁₀H₂₀ClNO₂ (MW 221.72 g/mol) . The free-base form (CAS 1340444-97-4) is disclosed in patent WO2012140020A1 as part of a series of piperidinyl monocarboxylic acids acting as S1P1 receptor agonists . The compound is primarily employed as a sterically demanding, lipophilic intermediate in medicinal chemistry and drug-discovery programmes requiring a quaternary carbon centre at the piperidine 4-position .

Why 4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride Cannot Be Replaced by a Generic 4-Alkyl Piperidine Analog


Within the 4-alkylpiperidine-4-carboxylic acid series, the steric bulk, conformational rigidity, and lipophilicity imparted by the substituent at the quaternary 4-position are the primary determinants of downstream biological target engagement—particularly for S1P1 receptor agonism, where the nature of the 4-substituent governs potency and selectivity . The branched 2-methylpropyl (isobutyl) group of the target compound occupies a distinct physicochemical space versus linear n‑alkyl (methyl, ethyl, propyl) or flat aromatic (benzyl) analogs, resulting in different logP, different steric shielding of the carboxylic acid, and different fit within hydrophobic receptor pockets. Generic substitution with a simpler 4-methyl or 4-ethyl analog therefore risks collapsing the structure–activity relationship (SAR) that has been empirically validated in patent-protected lead series .

Quantitative Differentiation Evidence for 4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride Versus Closest Analogs


Steric Bulk at the 4-Position: Branched Isobutyl vs. Linear n‑Alkyl Substituents

The 2-methylpropyl (isobutyl) substituent provides greater steric hindrance at the quaternary 4-position compared to linear n‑alkyl analogs. This enhanced steric bulk is reported to influence conformational restraint and metabolic stability in medicinal chemistry applications . While quantitative Taft Es or Charton ν values are not directly published for this specific compound, the branched C₄ isobutyl group occupies a larger van der Waals volume than the linear n‑propyl (C₃, MW 207.70 for 4-propyl analog HCl salt ) or ethyl (C₂, MW 193.67 for 4-ethyl analog HCl salt ) congeners, providing a differentiated steric environment for receptor binding or catalyst recognition.

Steric parameter Medicinal chemistry Structure–activity relationship

Lipophilicity Differentiation: Isobutyl vs. Linear Alkyl and Benzyl Analogs

The computed octanol‑water partition coefficient (LogP) for the free base of the target compound (4-isobutylpiperidine-4-carboxylic acid, CAS 1340444-97-4) is reported as −1.0 , reflecting the zwitterionic nature of the amino acid core. For comparison, the unsubstituted piperidine-4-carboxylic acid (isonipecotic acid) has a significantly more hydrophilic profile due to the absence of the alkyl side chain . Within the 4-alkyl series, increasing side-chain length and branching elevates lipophilicity: the 4-propyl analog (free base MW 171.24) and 4-ethyl analog (free base MW 157.21) are expected to have lower LogP values than the 4-isobutyl congener, while the 4-benzyl analog exhibits higher lipophilicity owing to the aromatic ring .

Lipophilicity LogP Drug-likeness

S1P1 Receptor Agonist Pharmacophore Validation: Isobutyl as a Preferred Substituent in Patent WO2012140020A1

Patent WO2012140020A1 explicitly claims piperidinyl monocarboxylic acids wherein the 4-substituent (R3) is preferably selected from phenyl, cyclohexyl, cyclopentyl, and isobutyl . The free base of the target compound (CAS 1340444-97-4) is identified as a key intermediate in this S1P1 agonist series . The patent's exemplified lead compound vibozilimod (SCD-044) is an S1P1 receptor agonist derived from this scaffold class and has entered clinical development for immunomodulatory indications . The specific preference for branched isobutyl over linear alkyl groups in the patent's Markush claims indicates a structure–activity relationship (SAR)-driven selection based on receptor-binding data.

S1P1 receptor Agonist Immunomodulation

Hydrochloride Salt Form: Aqueous Solubility Advantage Over Free Base for Biological Assays

The hydrochloride salt form (CAS 2155855-25-5) is the preferred physical form for biological assay preparation, as the protonated piperidine nitrogen significantly enhances aqueous solubility relative to the free base (CAS 1340444-97-4) . Vendor specifications confirm the hydrochloride salt is supplied as a solid with purity typically ≥95% . While the 4-methyl, 4-ethyl, and 4-propyl analogs are also available as hydrochloride salts, the 4-benzyl analog is more commonly handled as the free base or bespoke salt, potentially introducing solubility variability .

Salt form Aqueous solubility Bioassay compatibility

Commercial Availability and Scalability: Enamine Ltd. as Primary Manufacturer

The target compound is manufactured by Enamine Ltd. (Product Code EN300-1267150) and distributed globally through Fujifilm Wako, with quantities available from 100 mg to 10 g . Pricing at the 1 g scale is listed at ¥389,000 (approx. USD 2,600) . By contrast, the simpler 4-methyl analog (CAS 919354-20-4) is available from Aladdin at $42.90 per 250 mg , and the 4-propyl analog (CAS 1269376-88-6) is available from Cato Research Chemicals at a lower cost point . The higher cost of the isobutyl derivative reflects the additional synthetic complexity of introducing the branched quaternary centre, but also indicates a more specialized, less commodity-level chemical.

Commercial sourcing Supply chain Scalability

Synthetic Versatility: Fmoc- and Boc-Protected Derivatives Enable Solid-Phase and Solution-Phase Chemistry

The target compound is a precursor to both Fmoc-protected (CAS 2219379-22-1) and Boc-protected (CAS 944142-61-4) derivatives, which are commercially available and enable incorporation into solid-phase peptide synthesis or solution-phase parallel chemistry . The Fmoc derivative in particular is described as having a cleavable protecting group compatible with mild basic conditions, making it a versatile intermediate for library synthesis . While 4-methyl and 4-ethyl analogs also have protected variants, the branched isobutyl group provides unique steric shielding of the carboxylic acid, potentially reducing epimerization or side reactions during coupling steps.

Solid-phase synthesis Protecting group Peptidomimetic

Optimal Use Cases for Procuring 4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride


S1P1 Receptor Agonist Lead Optimisation

Procurement is indicated for medicinal chemistry teams pursuing S1P1 receptor agonist programmes. The isobutyl substituent is explicitly claimed as a preferred group in patent WO2012140020A1, and the free base is a key intermediate toward vibozilimod-class clinical candidates . The hydrochloride salt provides immediate bioassay-ready solubility.

Sterically Demanding Scaffold for Fragment-Based Drug Discovery (FBDD)

The quaternary 4-position with branched isobutyl substitution provides a conformationally constrained core that can serve as a fragment hit or scaffold in FBDD campaigns. The enhanced steric bulk relative to 4-methyl or 4-ethyl analogs may improve metabolic stability and reduce off-target promiscuity .

Solid-Phase Peptide Mimetic Synthesis

When Fmoc- or Boc-protected derivatives are required, the target hydrochloride salt serves as the direct precursor for N‑protection and subsequent incorporation into solid-phase synthesis of peptidomimetics. The steric shielding of the 4-carboxylic acid by the isobutyl group reduces side reactions during coupling steps .

Physicochemical Property Benchmarking in CNS Drug Discovery

With a computed LogP of −1.0 for the free base, the compound occupies a property space between overly polar (unsubstituted) and overly lipophilic (benzyl) analogs, making it suitable as a comparator scaffold for CNS permeability–solubility optimisation studies where balanced lipophilicity is critical .

Quote Request

Request a Quote for 4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.